molecular formula C18H24N2O3S B2470791 tert-Butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate CAS No. 1420980-27-3

tert-Butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate

Cat. No.: B2470791
CAS No.: 1420980-27-3
M. Wt: 348.46
InChI Key: BZOJMBOMQVMSFI-UHFFFAOYSA-N
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Description

tert-Butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzo[d]thiazol-2-yloxy group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzo[d]thiazol-2-yloxy compounds under specific conditions. One common method involves the use of tert-butyl piperidine-1-carboxylate as a starting material, which is then reacted with benzo[d]thiazol-2-yloxy methyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzo[d]thiazol-2-yloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as stability and conductivity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: This compound features a benzo[d]imidazole group instead of a benzo[d]thiazole group.

    tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound contains a dioxaborolane group.

Uniqueness

tert-Butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate is unique due to the presence of the benzo[d]thiazol-2-yloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable in various applications .

Properties

IUPAC Name

tert-butyl 4-(1,3-benzothiazol-2-yloxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-18(2,3)23-17(21)20-10-8-13(9-11-20)12-22-16-19-14-6-4-5-7-15(14)24-16/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOJMBOMQVMSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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